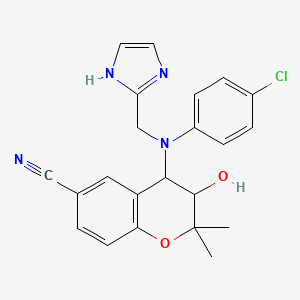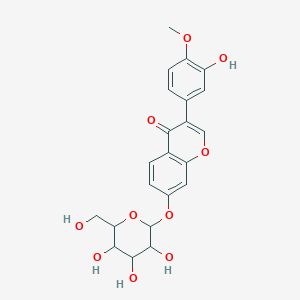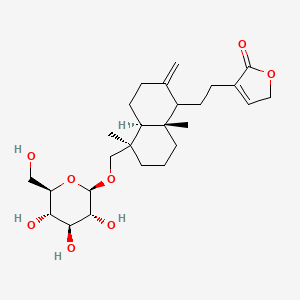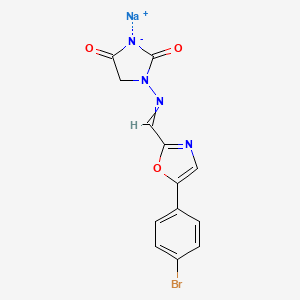
(3R,4S)-4-(((1H-Imidazol-2-yl)methyl)(4-chlorophenyl)amino)-3-hydroxy-2,2-dimethylchromane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 9822753” is a chemical entity of interest in various scientific fields
Preparation Methods
Industrial Production Methods: Industrial production methods for CID 9822753 would typically involve large-scale synthesis processes that ensure the compound is produced efficiently and cost-effectively. These methods may include the use of specialized equipment and optimized reaction conditions to maximize yield and purity. Unfortunately, detailed information on the industrial production methods for CID 9822753 is not available from the current search results.
Chemical Reactions Analysis
Types of Reactions: CID 9822753 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving CID 9822753 are crucial for understanding how the compound interacts with other chemicals. Specific details on the reagents and conditions for CID 9822753 are not available from the current search results.
Major Products Formed: The major products formed from the reactions involving CID 9822753 depend on the type of reaction and the reagents used. These products are essential for various applications in scientific research and industry.
Scientific Research Applications
CID 9822753 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is used in various studies to understand its properties and potential benefits in different fields. specific details on the scientific research applications of CID 9822753 are not available from the current search results.
Mechanism of Action
The mechanism of action of CID 9822753 involves its interaction with specific molecular targets and pathways. Understanding this mechanism is crucial for determining how the compound exerts its effects and its potential applications in medicine and other fields. Unfortunately, detailed information on the mechanism of action for CID 9822753 is not available from the current search results.
Comparison with Similar Compounds
Similar Compounds: CID 9822753 can be compared with other similar compounds to highlight its uniqueness and potential advantages. Similar compounds may share structural features or chemical properties, making them relevant for comparison.
Uniqueness: The uniqueness of CID 9822753 lies in its specific properties and potential applications that distinguish it from other similar compounds. specific details on the comparison with similar compounds are not available from the current search results.
Conclusion
Properties
Molecular Formula |
C22H21ClN4O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-3-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26) |
InChI Key |
SMIKIPXIDLITMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B13389013.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-ethoxybutanoic acid](/img/structure/B13389058.png)
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B13389062.png)
![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)


![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B13389088.png)

![N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide](/img/structure/B13389094.png)
![pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)

